(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, trifluoroacetic acid
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Overview
Description
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrolidine ring, a propynyl group, and a trifluoroacetic acid moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, trifluoroacetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propynyl Group: The propynyl group is introduced via alkylation reactions, often using propargyl halides in the presence of a base.
Attachment of the Trifluoroacetic Acid Moiety: The trifluoroacetic acid group is typically introduced through esterification or amidation reactions, using trifluoroacetic anhydride or trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, trifluoroacetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, trifluoroacetic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid: Lacks the trifluoroacetic acid moiety, resulting in different chemical properties and reactivity.
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxamide: Contains an amide group instead of the carboxylic acid, affecting its solubility and biological activity.
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, hydrochloride: The hydrochloride salt form, which may have different solubility and stability characteristics.
Uniqueness
The presence of the trifluoroacetic acid moiety in (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, trifluoroacetic acid imparts unique properties such as increased acidity, enhanced solubility in organic solvents, and potential for forming strong hydrogen bonds. These characteristics make it particularly valuable in certain chemical and biological applications, distinguishing it from similar compounds.
Properties
CAS No. |
2768300-43-0 |
---|---|
Molecular Formula |
C10H12F3NO4 |
Molecular Weight |
267.2 |
Purity |
95 |
Origin of Product |
United States |
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